5-Iodo-2-methoxypyridine-3-carboxylic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for the compound is 5-iodo-2-methoxypyridine-3-carboxylic acid , reflecting its substitution pattern on the pyridine ring:
- Methoxy group (-OCH₃) at position 2
- Carboxylic acid (-COOH) at position 3
- Iodine substituent at position 5
The molecular formula, C₇H₆INO₃ (MW = 279.03 g/mol), comprises:
| Component | Contribution |
|---|---|
| Pyridine ring | 5 carbon atoms |
| Methoxy group | 1 carbon, 3 hydrogen, 1 oxygen |
| Carboxylic acid | 1 carbon, 2 oxygen |
| Iodine | 1 atom |
The planar pyridine ring facilitates conjugation, while the electron-withdrawing carboxylic acid and iodine substituents influence electronic distribution. The methoxy group adopts an ortho position relative to the carboxylic acid, creating steric and electronic effects that stabilize the molecule.
Comparative Analysis of Tautomeric Forms
Tautomerism in pyridine derivatives typically involves proton shifts between nitrogen and oxygen atoms. However, This compound exhibits limited tautomeric flexibility due to:
- Methoxy group : The methylated oxygen at position 2 prevents enolization, unlike hydroxyl-substituted pyridines (e.g., 2-hydroxypyridine → 2-pyridone tautomerism).
- Carboxylic acid : The -COOH group at position 3 exists predominantly in the keto form, stabilized by resonance (Figure 1).
| Tautomer | Stability Factors |
|---|---|
| Keto form | Dominant due to aromatic pyridine ring and resonance stabilization of -COOH |
| Enol form | Not observed; steric hindrance and electronic effects disfavor deprotonation of methoxy group |
Computational studies on analogous systems (e.g., 4-hydroxy-3-pyridinecarboxylic acid) confirm that substituents like methoxy reduce tautomeric propensity by locking the ring into a single resonance structure.
Conformational Studies via X-ray Crystallography
While direct X-ray data for this compound is unavailable, related halogenated pyridines provide insights:
- Pyridine ring geometry : Planar structure with bond lengths consistent with aromaticity (C–C: ~1.39 Å, C–N: ~1.34 Å).
- Substituent orientation :
In simulated models (DFT/B3LYP-6-31G), the carboxylic acid forms an intramolecular hydrogen bond with the pyridine nitrogen (O–H···N distance: ~2.1 Å), stabilizing the *cis conformation.
Halogen Bonding Interactions in Solid-State Arrangements
The iodine atom acts as a potent halogen bond (XB) donor, engaging in C–I···O interactions (3.1–3.3 Å, ∠C–I···O ≈ 170°) with electron-rich acceptors (e.g., carbonyl oxygen). Key features include:
| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| I···O=C | 3.2 ± 0.1 | 165–175 | Forms 1D chains along crystallographic axes |
| O–H···O (carboxylic acid) | 2.6–2.8 | 150–160 | Stabilizes dimers |
| π-Stacking | 3.4–3.6 | — | Enhances layered structures |
In cocrystals with pyridine derivatives (e.g., m-halogenobenzoic acids), iodine-mediated XB dominates over hydrogen bonding, directing supramolecular architectures. This compound’s solid-state network likely combines XB-driven chains and hydrogen-bonded dimers, as observed in 3-iodopyridinium salts .
Properties
IUPAC Name |
5-iodo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYEJBNCOTMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267299 | |
| Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407521-93-0 | |
| Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407521-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination of Pyridine Derivatives Followed by Functional Group Modification
Overview:
This method involves initial substitution on a pyridine ring, typically starting with 2-methoxypyridine, followed by selective iodination at the 5-position, and subsequent oxidation to introduce the carboxylic acid group.
- Step 1: Preparation of 2-methoxypyridine
Commercially available or synthesized via methylation of pyridine derivatives.
Step 2: Electrophilic Iodination
Iodination is achieved using iodine (I₂) in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to selectively iodinate at the 5-position.
Reaction conditions:- Solvent: Acetic acid or acetic anhydride
- Temperature: Room temperature to slightly elevated (~25–50°C)
- Time: Several hours to ensure complete substitution
Step 3: Oxidation to Carboxylic Acid
The iodinated intermediate undergoes oxidation, often via a strong oxidant like potassium permanganate (KMnO₄) or via a controlled oxidation using hypervalent iodine reagents, to convert the methyl or other side chains into the carboxylic acid group.
Research Data:
A synthesis route reported involves initial iodination of 2-methoxypyridine, followed by oxidation to yield 5-iodo-2-methoxypyridine-3-carboxylic acid with high purity.
Cross-Coupling Strategies for Functionalization
Overview:
Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce the iodine and methoxy groups onto the pyridine core, followed by oxidation to form the carboxylic acid.
- Step 1: Formation of 5-iodo-2-methoxypyridine
- Step 2: Introduction of the Carboxylic Acid Group
- The iodinated pyridine undergoes a directed carboxylation, often via lithiation (using n-butyllithium or isopropylmagnesium chloride) at the 3-position, followed by quenching with carbon dioxide (CO₂) to form the carboxylic acid.
Research Data:
Experimental yields for this route are high, with some procedures reporting yields up to 93% for the carboxylation step, indicating efficiency and scalability.
Summary of Key Experimental Conditions and Yields
Notes and Considerations
Selectivity:
Iodination typically occurs at the 5-position due to directing effects of the methoxy group. Proper control of reaction conditions minimizes polyiodination or side reactions.Oxidation Step:
The oxidation to the carboxylic acid must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring.Purification:
Purification generally involves silica gel chromatography, with solvents such as ethyl acetate and heptanes, to isolate the desired product with high purity.Safety Precautions: Handling iodine, strong oxidants, and organometallic reagents requires appropriate safety measures, including protective equipment and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The methoxy group and carboxylic acid group can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through the coupling of the pyridine ring with other aromatic rings.
Scientific Research Applications
5-Iodo-2-methoxypyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxypyridine-3-carboxylic acid and its derivatives involves interactions with various molecular targets. The iodine atom and methoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Effects
The table below compares key attributes of 5-iodo-2-methoxypyridine-3-carboxylic acid with similar pyridine derivatives:
Key Comparative Insights
Halogen Substituents :
- Iodine vs. Bromine : The iodine atom in the target compound offers superior leaving-group ability in cross-coupling reactions compared to bromine in analog 087275 (). However, brominated derivatives are often cheaper and less light-sensitive .
Functional Groups :
- Carboxylic Acid vs. Ester/Cyano: The carboxylic acid group in the target compound enhances water solubility and acidity (pKa ~2-3), whereas methyl esters (e.g., 087275) or cyano groups (e.g., 3-cyano-5-methoxyisonicotinic acid) modify lipophilicity and electronic properties .
Structural Complexity :
- Azaindole vs. Pyridine : The azaindole analog () introduces a fused nitrogen-containing ring, increasing hydrogen-bonding capacity and bioavailability, making it more suitable for drug design .
Biological Activity
5-Iodo-2-methoxypyridine-3-carboxylic acid (IMCA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of IMCA, focusing on its mechanism of action, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆INO₃, with a molecular weight of approximately 279.04 g/mol. The compound features a pyridine ring substituted at the 5-position with an iodine atom, at the 2-position with a methoxy group, and at the 3-position with a carboxylic acid group. This unique arrangement contributes to its chemical reactivity and biological properties.
The mechanism of action of IMCA involves interactions with various molecular targets, particularly enzymes involved in drug metabolism. Notably, IMCA interacts with cytochrome P450 enzymes, which play crucial roles in the biotransformation of drugs. This interaction suggests that IMCA may influence drug-drug interactions and therapeutic efficacy.
Key Mechanisms:
- Enzyme Inhibition: IMCA exhibits notable enzyme inhibition properties, affecting various biochemical pathways.
- Receptor Binding: The compound's structural features enable it to bind effectively to specific receptors, influencing their activity.
Enzyme Inhibition
IMCA has been identified as an inhibitor of several enzymes, which could have implications for its use in therapeutic contexts. For instance, studies have shown that it can inhibit certain cytochrome P450 isoforms, potentially affecting the metabolism of co-administered drugs.
Table 1: Enzyme Inhibition Profile of IMCA
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Cytochrome P450 2D6 | Competitive | |
| Cytochrome P450 3A4 | Non-competitive | |
| Esterase | Mixed |
Comparative Analysis with Similar Compounds
IMCA shares structural similarities with other pyridine derivatives, which allows for comparative analysis regarding their biological activities.
Table 2: Comparison of Biological Activities
| Compound | Structural Feature | Notable Activity |
|---|---|---|
| This compound | Iodine at the 5-position | Enzyme inhibition |
| 5-Iodo-2-methylpyridine-3-carboxylic acid | Methyl group instead of methoxy | Reduced binding affinity |
| 4-Iodo-2-methoxypyridine-3-carboxylic acid | Iodine at the 4-position | Different metabolic profile |
This table highlights how variations in substituents can significantly influence biological activity and pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Iodo-2-methoxypyridine-3-carboxylic acid, and how can elemental analysis validate its purity?
- Methodological Answer : A common approach involves halogenation of a precursor like 5-methoxy-2-methylpyridine. For example, oxidation with potassium permanganate (KMnO₄) under controlled temperature (90–95°C) yields carboxylic acid derivatives, as demonstrated for similar compounds . Iodination can be achieved via halogen exchange using iodine sources under catalytic conditions. After synthesis, purity is validated by elemental analysis (e.g., C, H, N percentages) and NMR spectroscopy. For instance, discrepancies between calculated and observed values (e.g., C: 54.92% calc. vs. 54.61% found) may indicate residual solvents or incomplete reactions .
Q. How can NMR spectroscopy distinguish structural isomers of iodinated pyridine-carboxylic acids?
- Methodological Answer : Proton NMR signals for the methoxy group (δ ~3.85 ppm) and pyridine protons (δ 7.4–8.3 ppm) are critical. The iodine substituent’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns. For example, in 5-iodo derivatives, the C-4 proton appears as a multiplet at δ 8.3 ppm, while C-6 protons resonate near δ 7.8 ppm. Compare with non-iodinated analogs (e.g., 5-methoxypyridine-2-carboxylic acid) to confirm regiochemistry .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Acid-base extraction is widely used. After synthesis, the crude product is dissolved in water, acidified to pH 4 with HCl to precipitate the carboxylic acid, and filtered. For further purification, recrystallization from ethanol/water or copper salt precipitation (as in ) removes inorganic byproducts .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, replacing iodine with boronic acids (e.g., 5-methoxypyridine-3-boronic acid pinacol ester) requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80°C in DMF/water). Monitor reaction progress via TLC and characterize products using high-resolution mass spectrometry (HRMS) .
Q. What strategies address discrepancies in elemental analysis data for iodinated pyridine derivatives?
- Methodological Answer : Minor deviations (e.g., C: 54.92% calc. vs. 54.62% found) may arise from hygroscopicity or trace solvents. Dry samples under vacuum (40°C, 24 hr) before analysis. For iodine-containing compounds, combustion analysis should account for potential iodide loss; alternative methods like X-ray fluorescence (XRF) or ICP-MS improve accuracy .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate pKa values for the carboxylic acid and pyridine nitrogen. Software like Gaussian or ORCA models protonation states. Experimentally validate predictions via potentiometric titration in aqueous/organic solvents (e.g., 50% MeOH). Compare with analogs (e.g., 2-methoxyisonicotinic acid) to assess iodine’s electronic effects .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar pyridine-carboxylic acids vary across studies?
- Analysis : Variations (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid vs. 129–130°C for 6-methoxy isomers) arise from polymorphism or impurities. Reproduce synthesis protocols exactly, and use differential scanning calorimetry (DSC) to confirm thermal behavior. Cross-reference with X-ray crystallography data when available .
Methodological Best Practices
Q. What safety protocols are critical when handling iodinated pyridine derivatives?
- Recommendations : Store compounds in amber vials at 0–6°C to prevent light-induced degradation. Use fume hoods during synthesis to avoid inhalation of volatile iodine byproducts. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHSO₃) .
Application-Oriented Questions
Q. How can this compound serve as a building block in medicinal chemistry?
- Advanced Application : The iodine atom enables late-stage functionalization. For example, it can be replaced with bioisosteres (e.g., CF₃ groups) via radical trifluoromethylation to enhance pharmacokinetic properties. Assess biological activity using in vitro assays (e.g., enzyme inhibition) and compare with non-iodinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
